Butyl(chloro)dimethylsilane (CAS 1000-50-6), also known as n-butyldimethylchlorosilane, is a reactive alkylchlorosilane utilized primarily as a surface-grafting agent and hydroxyl-protecting group [1]. As a clear, room-temperature liquid with a boiling point of 138 °C and a density of 0.87 g/mL, it reacts with surface silanols or organic hydroxyls to form butyldimethylsilyl (BDMS) linkages [1]. In industrial procurement, it is specifically sourced to synthesize C4 reversed-phase stationary phases for liquid chromatography and to provide a precisely calibrated balance of steric bulk and lipophilicity that falls between the highly labile trimethylchlorosilane (TMCS) and the highly hydrophobic octadecylchlorosilane (C18).
Substituting Butyl(chloro)dimethylsilane with common analogs introduces severe process and performance failures. Replacing it with the widely used isomer tert-butyldimethylchlorosilane (TBDMSCl) in continuous-flow manufacturing disrupts volumetric dosing, as TBDMSCl is a waxy solid (melting point 86–89 °C) requiring pre-dissolution or heated lines [1]. Furthermore, the massive steric bulk of the tert-butyl group prevents high-density surface grafting on silica [1]. Conversely, substituting with octadecylchlorosilane (C18) in biopharmaceutical chromatography applications causes irreversible binding and denaturation of large proteins due to excessive hydrophobic interactions[2]. Finally, utilizing the less sterically hindered trimethylchlorosilane (TMCS) results in rapid hydrolytic degradation of the grafted surface in aqueous or acidic environments, drastically reducing material lifespan .
When functionalizing mesoporous silica (e.g., MCM-41), the linear alkyl chain of n-butyldimethylchlorosilane allows for a surface coverage of 1.24 silyl groups/nm² [1]. In contrast, highly branched or bulkier silanes face severe steric exclusion, often limiting coverage to <1.0 groups/nm² and leaving a higher fraction of unreacted surface silanols [1].
| Evidence Dimension | Surface coverage density |
| Target Compound Data | 1.24 silyl groups/nm² |
| Comparator Or Baseline | <1.0 silyl groups/nm² (bulkier branched silanes) |
| Quantified Difference | >24% increase in surface coverage |
| Conditions | Refluxing anhydrous pyridine on dehydrated MCM-41 silica |
Higher grafting density minimizes residual active silanols, which is critical for preventing peak tailing and irreversible adsorption in chromatographic applications.
In the separation of large biomolecules such as monoclonal antibodies or RNase, stationary phases synthesized with n-butyldimethylchlorosilane (C4 columns) yield >90% protein recovery [1]. Substituting this precursor with octadecylchlorosilane (C18) results in excessive hydrophobic retention, frequently dropping intact protein recovery below 50% or causing complete irreversible denaturation on the column [1].
| Evidence Dimension | Intact protein recovery |
| Target Compound Data | >90% recovery (C4 stationary phase) |
| Comparator Or Baseline | <50% recovery or irreversible binding (C18 stationary phase) |
| Quantified Difference | >40% absolute increase in recovery yield |
| Conditions | Reversed-phase HPLC of large proteins/mAbs at 50 °C |
Dictates the mandatory selection of the C4 precursor for any manufacturer producing analytical columns for the biopharmaceutical industry.
The butyldimethylsilyl linkage provides substantial hydrophobic shielding to the silicon-oxygen bond. Quantitative hydrolysis models demonstrate that butyldimethylsilyl groups are approximately 10,000 times more resistant to acid-catalyzed hydrolysis than trimethylsilyl (TMS) groups [1].
| Evidence Dimension | Relative resistance to acid-catalyzed hydrolysis |
| Target Compound Data | ~10,000x baseline stability |
| Comparator Or Baseline | 1x baseline stability (Trimethylsilyl / TMS) |
| Quantified Difference | Four orders of magnitude higher stability |
| Conditions | Acidic aqueous media (e.g., 0.1% TFA mobile phases) |
Ensures the long-term operational lifespan of functionalized materials or protected intermediates in low-pH environments where TMS derivatives rapidly degrade.
n-Butyldimethylchlorosilane is a flowable liquid at room temperature with a melting point below 0 °C, enabling direct volumetric pumping in continuous manufacturing . Its primary structural isomer, tert-butyldimethylchlorosilane (TBDMSCl), is a solid with a melting point of 86–89 °C, which necessitates solvent dissolution, batch-mode addition, or heated transfer lines to prevent clogging .
| Evidence Dimension | Physical state and melting point |
| Target Compound Data | Liquid, mp < 0 °C |
| Comparator Or Baseline | Solid, mp 86–89 °C (tert-Butyldimethylchlorosilane) |
| Quantified Difference | Phase transition difference requiring zero heating for the target compound |
| Conditions | Standard ambient temperature and pressure (25 °C, 1 atm) |
Eliminates the need for solid-handling infrastructure and hazardous solvent dissolution in scaled-up surface modification or synthesis workflows.
Directly following from its moderate hydrophobicity and high protein recovery rates, this compound is procured to manufacture C4 reversed-phase columns [1]. These columns are required for the analysis of monoclonal antibodies, PEGylated proteins, and large peptides that would denature on C8 or C18 matrices [1].
Leveraging its ability to achieve higher surface grafting densities (1.24 groups/nm²) than sterically hindered isomers, it is utilized to passivate residual silanols on silica nanoparticles, sensors, and microfluidic channels, preventing non-specific binding .
Because it is a room-temperature liquid rather than a waxy solid like TBDMSCl, n-butyldimethylchlorosilane is selected for continuous-flow reactor setups where precise, solvent-free volumetric dosing of a protecting group or derivatization agent is structurally required.
Flammable;Corrosive